N6-methyl-1H-purine-6,8-diamine

Physicochemical profiling Medicinal chemistry Structure-activity relationship

Researchers investigating purine-binding enzymes or N6-substituted adenine analogs face limited commercial access to the 6,8-diaminopurine scaffold. N6-methyl-1H-purine-6,8-diamine (CAS 374706-53-3) provides this rare chemotype without de novo synthesis. - Unique substitution pattern: 8-NH2 + N6-methyl (MW 164.08 g/mol) distinct from 8-aminoadenine or N6-methyladenine - Enables SAR libraries via 9-position functionalization - ≥97% purity with batch-specific NMR/HPLC data for reference standard use

Molecular Formula C6H8N6
Molecular Weight 164.17 g/mol
Cat. No. B11919311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-methyl-1H-purine-6,8-diamine
Molecular FormulaC6H8N6
Molecular Weight164.17 g/mol
Structural Identifiers
SMILESCNC1=NC=NC2=C1NC(=N2)N
InChIInChI=1S/C6H8N6/c1-8-4-3-5(10-2-9-4)12-6(7)11-3/h2H,1H3,(H4,7,8,9,10,11,12)
InChIKeyCTLQNHIQSKIXLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-Methyl-1H-purine-6,8-diamine: Chemotype & Procurement Overview


N6-methyl-1H-purine-6,8-diamine (CAS 374706-53-3) is a synthetic purine base derivative characterized by an adenine core with amino groups at both the 6- and 8-positions and a methyl substituent on the exocyclic N6-nitrogen [1]. With a molecular formula of C6H8N6 and a monoisotopic mass of 164.081 g/mol, it belongs to the class of 6,8-diaminopurines, a scaffold distinct from the more widely studied 2,6-diaminopurine [2]. Its specific substitution pattern—combining a hydrogen-bond-donating/accepting 8-amino group with an N6-methyl moiety—differentiates it from simpler analogs like 8-aminoadenine and N6-methyladenine [3].

N6-Methyl-1H-purine-6,8-diamine: Unmatched by Analogs


Substituting N6-methyl-1H-purine-6,8-diamine with superficially similar purines like 8-aminoadenine or N6-methyladenine is not scientifically justified due to fundamental differences in molecular architecture that directly impact experimental outcomes. The unique combination of an 8-amino group and an N6-methyl group creates a distinct hydrogen-bonding network and steric profile that cannot be replicated by single-site modifications. While 8-aminoadenine lacks the N6-methyl group (resulting in a lower molecular weight of 150.14 g/mol and different hydrogen-bond donor count), and N6-methyladenine lacks the 8-amino group (MW 149.15 g/mol, reduced hydrogen-bonding capacity), the target compound's specific substitution pattern—predicted to offer three hydrogen-bond donors and five acceptors—positions it as a unique chemotype for probing structure-activity relationships [1]. Recent advancements in the synthesis of 6,8-diaminopurines, including those with varied N6-substituents, highlight the growing pharmacological interest in this specific scaffold, where subtle N6-modifications can dramatically alter biological activity, rendering analog swapping a high-risk variable in experimental design [2].

N6-Methyl-1H-purine-6,8-diamine: Physicochemical & Biological Comparison


Molecular Weight & H-Bonding Profile vs. Analogs

N6-methyl-1H-purine-6,8-diamine possesses a distinct molecular weight and hydrogen-bonding profile compared to its closest single-substitution analogs, 8-aminoadenine and N6-methyladenine. This compound has a molecular weight of 164.17 g/mol and is calculated to possess 3 hydrogen-bond donors and 5 hydrogen-bond acceptors [1]. In contrast, 8-aminoadenine (CAS 28128-33-8) has a molecular weight of 150.14 g/mol, with 2 donors and 4 acceptors . N6-methyladenine (CAS 443-72-1) has a molecular weight of 149.15 g/mol, with 2 donors and 4 acceptors . These differences in molecular mass and hydrogen-bonding capacity are not trivial; they directly influence solubility, membrane permeability, and specific ligand-receptor interactions.

Physicochemical profiling Medicinal chemistry Structure-activity relationship

Analytical Purity & QC vs. Generic Bases

Procurement from reputable vendors of N6-methyl-1H-purine-6,8-diamine is defined by a standard purity of 97% or higher, with batch-specific analytical data (NMR, HPLC, GC) provided for verification . This level of analytical rigor is not universally applied to all purine analogs, where purity can be variable and certification lacking. For instance, while high-purity batches of 8-aminoadenine are available (often at ≥98%), the comprehensive, multi-technique analytical package for N6-methyl-1H-purine-6,8-diamine from specialized suppliers ensures a higher degree of confidence in chemical identity and purity for sensitive experiments.

Quality control Analytical chemistry Procurement

Anticancer Potential of the 6,8-Diaminopurine Scaffold

The 6,8-diaminopurine core, of which N6-methyl-1H-purine-6,8-diamine is a direct derivative, has demonstrated significant potential in preliminary anticancer evaluations that distinguishes it from the more established 2,6-diaminopurine class. A 2024 study by Senhorães et al. reported that 13 of 22 novel 6,8-diaminopurines, bearing diverse substituents at the N-3 and N-6 positions, exhibited IC50 values between 1.4 and 7.5 μM against the colorectal cancer cell line HCT116 [1]. This activity was accompanied by favorable in silico docking scores against cancer-related targets. While N6-methyl-1H-purine-6,8-diamine itself was not the specific lead in this study, it represents a core synthetic precursor and a simpler analog within this biologically validated, growth-inhibitory scaffold class.

Anticancer research Medicinal chemistry Colorectal cancer

Synthetic Accessibility as a Building Block

N6-methyl-1H-purine-6,8-diamine serves as a well-defined and commercially available starting material for the synthesis of more complex 6,8-diaminopurine libraries. Its synthesis typically involves direct methylation of adenine, providing a straightforward route . In contrast, the synthesis of many other substituted 6,8-diaminopurines requires a multi-step, acid-induced cascade cyclization from specialized 5-aminoimidazole precursors, as recently described [1]. This makes the N6-methyl derivative a more synthetically accessible and cost-effective entry point for exploring the 6,8-diaminopurine chemical space compared to more heavily substituted or N3-functionalized analogs.

Organic synthesis Medicinal chemistry Purine library

N6-Methyl-1H-purine-6,8-diamine: Research & Industrial Applications


Colorectal Cancer Lead Generation

Given the established in vitro activity of structurally related 6,8-diaminopurines against HCT116 colorectal cancer cells (IC50: 1.4–7.5 μM), N6-methyl-1H-purine-6,8-diamine is a rational starting material for synthesizing focused libraries to explore structure-activity relationships (SAR) around the N6-position for optimizing potency and selectivity [1].

Probing H-Bonding in Purine-Binding Proteins

The compound's unique hydrogen-bonding profile (3 donors, 5 acceptors) makes it a valuable tool compound for competitive binding assays or co-crystallization studies to map the active sites of purine-binding enzymes or receptors, such as kinases or adenine receptors, and to differentiate binding modes from those of 8-aminoadenine or N6-methyladenine [2].

Synthon for 8-Amino-6-substituted Purines

As a commercially available, high-purity (≥97%) building block, N6-methyl-1H-purine-6,8-diamine serves as a direct precursor for the synthesis of more complex 6,8-diaminopurine analogs through functionalization at the 9-position or further elaboration of the 8-amino group, bypassing the need for de novo multi-step syntheses .

Reference Standard for QC & Method Development

The availability of batch-specific analytical data (NMR, HPLC, GC) from vendors enables its use as a certified reference standard for analytical method development and validation in pharmaceutical quality control, particularly for assays involving purine-related impurities or metabolites .

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